Cas no 2007908-99-6 (1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt)

1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt is a brominated pyridine derivative with a cyclobutane-carboxylate functional group, serving as a versatile intermediate in organic synthesis and pharmaceutical research. Its sodium salt form enhances solubility in polar solvents, facilitating reactions in aqueous or mixed-phase systems. The bromine substituent at the 5-position of the pyridine ring offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The cyclobutane ring contributes steric constraint, potentially influencing the conformational properties of derived compounds. This compound is particularly valuable in medicinal chemistry for the development of targeted bioactive molecules, including kinase inhibitors or receptor modulators.
1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt structure
2007908-99-6 structure
Product name:1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt
CAS No:2007908-99-6
MF:C10H9BrNNaO2
MW:278.077732801437
MDL:MFCD31619132
CID:5163132

1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt Chemical and Physical Properties

Names and Identifiers

    • 1-(5-BROMOPYRIDIN-2-YL)CYCLOBUTANECARBOXYLIC ACID SODIUM SALT
    • sodium;1-(5-bromopyridin-2-yl)cyclobutane-1-carboxylate
    • 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt
    • MDL: MFCD31619132
    • Inchi: 1S/C10H10BrNO2.Na/c11-7-2-3-8(12-6-7)10(9(13)14)4-1-5-10;/h2-3,6H,1,4-5H2,(H,13,14);/q;+1/p-1
    • InChI Key: YPKGPPVNAODSGB-UHFFFAOYSA-M
    • SMILES: BrC1=CN=C(C=C1)C1(C(=O)[O-])CCC1.[Na+]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Topological Polar Surface Area: 53

1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB542113-250 mg
1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid sodium salt; .
2007908-99-6
250MG
€476.90 2023-07-10
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
J20_542235-1g
1-(5-BROMOPYRIDIN-2-YL)CYCLOBUTANECARBOXYLIC ACID SODIUM SALT
2007908-99-6 95%
1g
¥16522.00 2024-08-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
J20_542235-250mg
1-(5-BROMOPYRIDIN-2-YL)CYCLOBUTANECARBOXYLIC ACID SODIUM SALT
2007908-99-6 95%
250mg
¥6622.00 2024-08-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
83705-0.25g
1-(5-BROMOPYRIDIN-2-YL)CYCLOBUTANECARBOXYLIC ACID SODIUM SALT
2007908-99-6
0.25g
¥3204.00 2024-08-09
abcr
AB542113-1 g
1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid sodium salt; .
2007908-99-6
1g
€1,109.60 2023-07-10
abcr
AB542113-1g
1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid sodium salt; .
2007908-99-6
1g
€1784.20 2025-02-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
J20_542235-5g
1-(5-BROMOPYRIDIN-2-YL)CYCLOBUTANECARBOXYLIC ACID SODIUM SALT
2007908-99-6 95%
5g
¥49500.00 2024-08-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
83705-5g
1-(5-BROMOPYRIDIN-2-YL)CYCLOBUTANECARBOXYLIC ACID SODIUM SALT
2007908-99-6
5g
¥24000.00 2024-08-09
abcr
AB542113-250mg
1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid sodium salt; .
2007908-99-6
250mg
€680.30 2025-02-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
83705-1g
1-(5-BROMOPYRIDIN-2-YL)CYCLOBUTANECARBOXYLIC ACID SODIUM SALT
2007908-99-6
1g
¥8004.00 2024-08-09

Additional information on 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt

Research Update on 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt (CAS: 2007908-99-6) in Chemical Biology and Pharmaceutical Applications

1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt (CAS: 2007908-99-6) is a specialized chemical compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This bromopyridine derivative, characterized by its cyclobutane carboxylic acid sodium salt moiety, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. Recent studies have explored its utility in medicinal chemistry, highlighting its role as a key building block for drug discovery programs.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's application in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt as a crucial intermediate to develop potent and selective BTK inhibitors with improved pharmacokinetic properties. The study reported that derivatives synthesized from this compound showed enhanced target engagement and favorable metabolic stability in preclinical models, suggesting its potential for autoimmune disease and oncology applications.

In parallel research, scientists have investigated the compound's role in PROTAC (Proteolysis Targeting Chimera) technology. A recent Nature Chemical Biology publication (2024) described its incorporation into heterobifunctional molecules designed to target oncogenic proteins for degradation. The bromopyridine moiety proved particularly valuable for E3 ligase recruitment, while the cyclobutane carboxylic acid component provided optimal linker geometry for effective target protein engagement.

From a synthetic chemistry perspective, advances in the preparation of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt have been reported. A 2024 Organic Process Research & Development article detailed an improved, scalable synthesis route that achieves higher yields (85% vs previous 62%) while reducing palladium catalyst loading. This development addresses previous challenges in large-scale production, making the compound more accessible for drug discovery programs.

Analytical characterization of the compound has also seen progress. Recent work published in the Journal of Pharmaceutical and Biomedical Analysis (2023) established robust HPLC-MS methods for purity assessment and impurity profiling, critical for ensuring batch-to-batch consistency in pharmaceutical applications. These methods have been adopted by several contract research organizations specializing in small molecule development.

Looking forward, the compound's unique structural features continue to inspire novel applications. Current preclinical studies are exploring its incorporation into next-generation radiopharmaceuticals, leveraging the bromine atom for isotopic substitution. Additionally, computational studies predict favorable interactions with several emerging therapeutic targets, suggesting potential expansion into new therapeutic areas beyond its current applications in kinase inhibition and targeted protein degradation.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2007908-99-6)1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt
A1178373
Purity:99%/99%/99%/99%
Quantity:0.25g/1g/5g/250mg
Price ($):402.0/2071.0/6206.0/830.0